

# CC-90003: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the kinase selectivity profile of **CC-90003**, a potent and irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2. The document summarizes key quantitative data, outlines experimental methodologies for kinase profiling, and visualizes the relevant signaling pathways and experimental workflows.

## **Core Mechanism and Target Profile**

**CC-90003** is an orally available small molecule that covalently binds to a cysteine residue within the ATP-binding site of ERK1 and ERK2.[1] This irreversible inhibition effectively blocks the activation of ERK-mediated signaling pathways, which are frequently dysregulated in various cancers, leading to the suppression of tumor cell proliferation and survival.[2] The primary targets of **CC-90003** are ERK1 and ERK2, with IC50 values in the nanomolar range.[3] [4][5][6]

## **Kinase Selectivity Profile**

The selectivity of **CC-90003** has been extensively evaluated against large panels of kinases to determine its specificity and potential off-target effects. Profiling against a panel of 258 kinases revealed that at a concentration of 1  $\mu$ M, **CC-90003** demonstrated high selectivity. The majority of kinases (213) were not significantly inhibited (<50% inhibition), while a smaller subset (28 kinases) showed moderate inhibition (50%–80% inhibition), and only 17 kinases exhibited strong inhibition (>80% inhibition).[3][4]



Further cellular kinase screening in the A375 BRAF V600E-mutant melanoma cell line against 194 kinases identified only five kinases that were inhibited by more than 80% at a 1  $\mu$ M concentration: ERK1, ERK2, MKK4, MKK6, and FAK.[3][4] Through iterative analyses across biochemical, cellular, and mass spectrometry assays on a total of 347 kinases, it was determined that besides ERK1 and ERK2, only three other kinases—KDR, FLT3, and PDGFR $\alpha$ —were significantly inhibited at biologically relevant concentrations.[3][4]

Table 1: Kev Kinase Inhibition Data for CC-90003

| Target | IC50 (nmol/L) | Percent Inhibition<br>(at 1 μM) | Assay Type            |
|--------|---------------|---------------------------------|-----------------------|
| ERK1   | 10-20         | >80%                            | Biochemical, Cellular |
| ERK2   | 10-20         | >80%                            | Biochemical, Cellular |
| MKK4   | Not specified | >80%                            | Cellular              |
| MKK6   | Not specified | >80%                            | Cellular              |
| FAK    | Not specified | >80%                            | Cellular              |
| KDR    | Not specified | Significant                     | Biochemical, Cellular |
| FLT3   | Not specified | Significant                     | Biochemical, Cellular |
| PDGFRα | Not specified | Significant                     | Biochemical, Cellular |

## **Signaling Pathway Context**

**CC-90003** primarily targets the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway that regulates cell growth, proliferation, differentiation, and survival.[2] By inhibiting ERK1/2, **CC-90003** effectively blocks the downstream signaling events of this pathway, which is often hyperactivated in cancers due to mutations in upstream components like BRAF and KRAS.[4][7]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]



- 6. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LINCS Kinativ [maayanlab.cloud]
- To cite this document: BenchChem. [CC-90003: A Comprehensive Kinase Selectivity Profile].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610410#cc-90003-kinase-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com